molecular formula C18H17ClN2O4S B3654591 DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE

Cat. No.: B3654591
M. Wt: 392.9 g/mol
InChI Key: YHZLFWLGGMWSLQ-UHFFFAOYSA-N
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Description

DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is a complex organic compound with potential applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a chlorinated aniline derivative and a carbothioyl group attached to an isophthalate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE typically involves multiple steps:

    Preparation of 3-chloro-2-methylaniline: This intermediate can be synthesized by the chlorination of 2-methylaniline using chlorine gas in the presence of a catalyst such as ferric chloride.

    Formation of the carbothioyl derivative: The 3-chloro-2-methylaniline is then reacted with carbon disulfide and an appropriate amine to form the carbothioyl derivative.

    Coupling with dimethyl isophthalate: The final step involves coupling the carbothioyl derivative with dimethyl isophthalate under suitable conditions, such as using a base like sodium hydride in an aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactions and the use of automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide or alkoxide ions replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or thiols.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

  • DIMETHYL 5-((4-CHLORO-3-NITROBENZOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-((3-METHYL-4-NITROBENZOYL)AMINO)ISOPHTHALATE
  • DIMETHYL 5-((2-METHYL-3-NITROBENZOYL)AMINO)ISOPHTHALATE

Uniqueness

DIMETHYL 5-{[(3-CHLORO-2-METHYLANILINO)CARBOTHIOYL]AMINO}ISOPHTHALATE is unique due to its specific combination of a chlorinated aniline derivative and a carbothioyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

dimethyl 5-[(3-chloro-2-methylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-10-14(19)5-4-6-15(10)21-18(26)20-13-8-11(16(22)24-2)7-12(9-13)17(23)25-3/h4-9H,1-3H3,(H2,20,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHZLFWLGGMWSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=S)NC2=CC(=CC(=C2)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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